Sipatrigine
Overview
Description
Sipatrigine is a substituted pyrimidine compound derived from lamotrigine. It is known for its neuroprotective properties and functions as an inhibitor of sodium and calcium channels. This compound has been studied for its potential in treating conditions such as cerebral ischemia and stroke due to its ability to attenuate glutamate release and reduce cortical infarct volume .
Scientific Research Applications
Sipatrigine has been extensively studied for its neuroprotective effects. It has shown promise in reducing glutamate release and protecting against neuronal damage in models of cerebral ischemia and stroke. Additionally, this compound has been investigated for its potential in treating traumatic brain injury and other neurological conditions. Its ability to inhibit sodium and calcium channels makes it a valuable compound in the study of ion channel physiology and pharmacology .
Mechanism of Action
Target of Action
Sipatrigine, a neuroprotective agent, primarily targets voltage-activated sodium channels and calcium channels . It also interacts with TREK-1, TREK-2, and TRESK channels , which are widely expressed in the nervous system .
Mode of Action
This compound inhibits the function of sodium and calcium channels, which leads to the attenuation of glutamate release . It is more effective in inhibiting TREK-1 channels than TRESK channels . The inhibition of these channels by this compound is thought to be the basis for its neuroprotective action .
Biochemical Pathways
The inhibition of sodium and calcium channels by this compound reduces the release of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system . This action on the biochemical pathway contributes to its neuroprotective effects, particularly in the context of cerebral ischemia .
Pharmacokinetics
In animal models, this compound has shown rapid penetration into the central nervous system (CNS). In humans, low doses of this compound were well tolerated . At higher doses, side effects such as hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .
Result of Action
This compound’s action results in neuroprotection, as evidenced by its consistent reduction of cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . It was also found to be effective in a rat optic nerve model of white matter ischemia, providing complete neuroprotection at the highest concentration used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory potency on sodium and calcium channels was found to increase with high action potential firing frequencies and a depolarized resting voltage . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sipatrigine is known to inhibit the release of glutamate, a neurotransmitter involved in the transmission of nerve signals . This inhibition is likely due to its action on voltage-dependent sodium and calcium channels . By blocking these channels, this compound can prevent the excessive release of glutamate, thereby protecting neurons from damage .
Cellular Effects
In cellular processes, this compound has been observed to have a significant impact. It has been found to reduce the cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . This suggests that this compound can influence cell function by mitigating the harmful effects of ischemia, such as the death of neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-dependent sodium and calcium channels . These channels play a crucial role in the propagation of action potentials in neurons. By inhibiting these channels, this compound can prevent the excessive influx of sodium and calcium ions, which is a key factor in the overexcitation of neurons and subsequent neuronal damage .
Temporal Effects in Laboratory Settings
While specific long-term studies on this compound are limited, it has been observed that the neuroprotective effects of this compound in animal models of cerebral ischemia are consistent
Dosage Effects in Animal Models
In animal models, the neuroprotective effects of this compound have been observed at doses greater than 20 mg/kg . At higher doses, significant incidences of hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .
Transport and Distribution
It has been noted that this compound can penetrate the central nervous system , suggesting that it may be transported across the blood-brain barrier
Preparation Methods
Sipatrigine can be synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 2,3,5-trichlorobenzonitrile with 4-methylpiperazine to form the intermediate, which is then cyclized to produce this compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Sipatrigine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Comparison with Similar Compounds
Sipatrigine is structurally similar to lamotrigine, another antiepileptic and neuroprotective agent. Both compounds share a pyrimidine core and exhibit similar mechanisms of action by inhibiting sodium and calcium channels. this compound has been found to be more effective in inhibiting TREK and TRESK channels compared to lamotrigine. Other similar compounds include CEN-092, which also targets TREK and TRESK channels but with different binding affinities and efficacies .
References
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCBJADCWMDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156750 | |
Record name | Sipatrigine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130800-90-7 | |
Record name | Sipatrigine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sipatrigine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sipatrigine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIPATRIGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.